molecular formula C15H13N5O2S3 B2863121 3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-59-1

3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2863121
CAS RN: 392299-59-1
M. Wt: 391.48
InChI Key: HFXRDHLDVJRPPH-UHFFFAOYSA-N
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Description

The compound “3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” has a molecular formula of C22H20N6O2S2. It has an average mass of 464.563 Da and a monoisotopic mass of 464.108917 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized by reacting with n-alkylbromides in the presence of a base .


Molecular Structure Analysis

The thiazole ring is a planar, five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Thiazole derivatives, including our compound of interest, have been studied for their antimicrobial and antifungal properties . They are known to interfere with bacterial cell wall synthesis and fungal cell membrane integrity, making them potential candidates for new drug development.

Antitumor and Cytotoxic Activities

The thiazole ring is a common feature in many antineoplastic drugs . Research has shown that thiazole derivatives can exhibit cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy .

Neuroprotective Effects

Some thiazole derivatives have shown neuroprotective effects , which could be beneficial in treating neurodegenerative diseases. They may help in the synthesis of neurotransmitters or act as enzyme inhibitors that play a role in neurodegenerative pathways .

Agricultural Chemicals

In agriculture, thiazole compounds are used to create fungicides and biocides . Their ability to inhibit fungal growth makes them valuable in protecting crops from fungal infections .

Industrial Applications

Thiazoles serve as chemical reaction accelerators and are used in the synthesis of dyes and other industrial chemicals. They can improve the efficiency of chemical processes or impart color properties to materials .

Environmental Science

Thiazole derivatives are explored for their role in environmental bioremediation . They could potentially be used to break down environmental pollutants or act as indicators of pollution levels .

Future Directions

Thiazole derivatives have been the focus of many research studies due to their diverse biological activities. Future research may continue to explore the potential applications of these compounds in various fields, including medicine and agriculture .

properties

IUPAC Name

3-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S3/c1-9-3-2-4-10(7-9)12(22)18-14-19-20-15(25-14)24-8-11(21)17-13-16-5-6-23-13/h2-7H,8H2,1H3,(H,16,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXRDHLDVJRPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

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